

# An In-depth Technical Guide to 2,5-Dibromohexanediamide

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## Compound of Interest

Compound Name: DBHDA

Cat. No.: B1669862

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## Abstract

2,5-Dibromohexanediamide, commonly referred to as **DBHDA**, is a bifunctional chemical reagent that has emerged as a valuable tool in protein engineering and chemical biology. Its primary utility lies in the selective conversion of cysteine residues to dehydroalanine (Dha) within peptides and proteins. This transformation opens avenues for a variety of site-specific protein modifications, which are crucial for the development of novel therapeutics, including antibody-drug conjugates (ADCs), and for the study of post-translational modifications (PTMs). This guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of 2,5-Dibromohexanediamide, with a focus on detailed experimental protocols and its mechanism of action.

## Chemical Properties and Characterization

2,5-Dibromohexanediamide is a symmetrical molecule containing two amide functional groups and two bromine atoms at the  $\alpha$ -positions to the carbonyl carbons. This structure is key to its reactivity towards nucleophilic amino acid residues.

## Physicochemical Properties

A summary of the key physicochemical properties of 2,5-Dibromohexanediamide is presented in Table 1.

Property	Value	Reference
CAS Number	99584-96-0	[1]
Molecular Formula	C <sub>6</sub> H <sub>10</sub> Br <sub>2</sub> N <sub>2</sub> O <sub>2</sub>	[1]
Molecular Weight	301.96 g/mol	[1]
Appearance	White to off-white solid	[2]
Melting Point	196 °C	[3]
Boiling Point	492.8 ± 45.0 °C (Predicted)	[3]
Density	1.932 ± 0.06 g/cm <sup>3</sup> (Predicted)	[3]
Solubility	DMSO (Slightly), Methanol (Slightly)	
Storage Temperature	2-8°C	[2]

## Spectroscopic Data

The structural identity and purity of 2,5-Dibromohexanediamide can be confirmed using various spectroscopic techniques. Key data are summarized in Table 2.

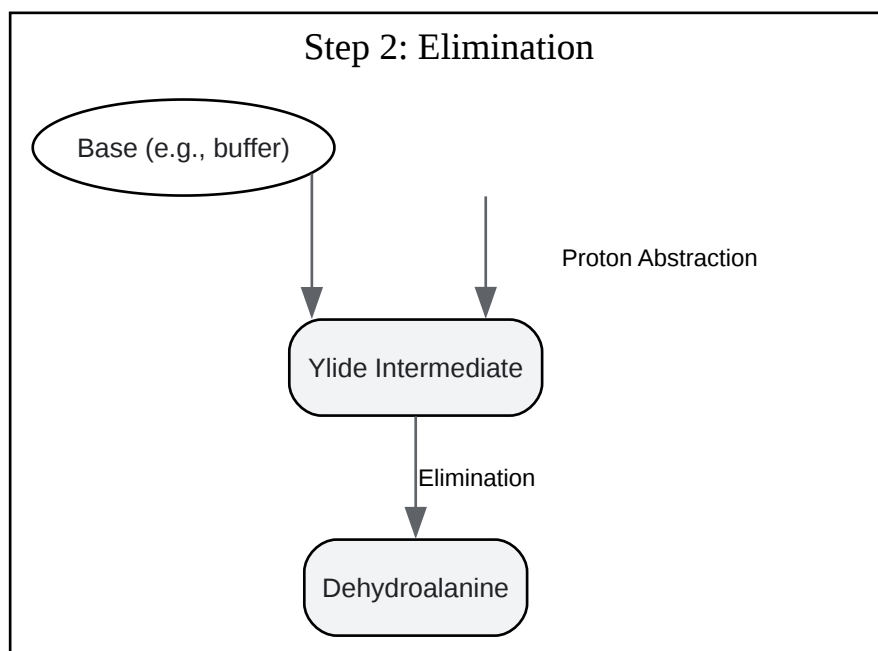
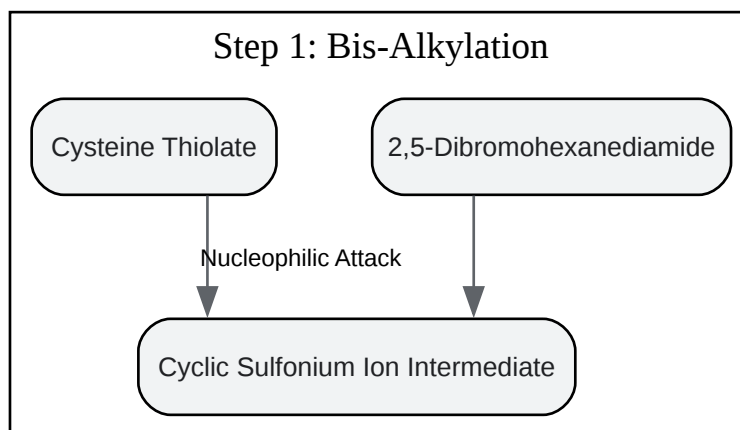
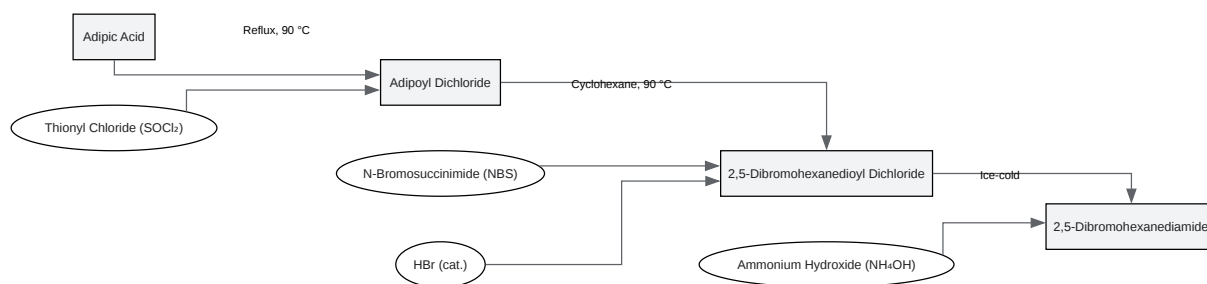
Spectroscopy	Data	Reference
<sup>1</sup> H NMR	(400 MHz, d <sub>6</sub> -DMSO) δ: 7.67 (s, 2H, NH <sub>2</sub> ), 7.29 (s, 2H, NH <sub>2</sub> ), 4.33 (m, 2H, CBrH), 2.04 (m, 2H, CH <sub>2</sub> )	[4]
IR (ATR)	3340, 3172, 1665, 1443, 1322, 1251, 1195, 820, 802, 769, 637, 613 cm <sup>-1</sup>	[4]
HRMS (ESI+)	(M <sup>79</sup> Br <sup>79</sup> Br+H <sup>+</sup> ) Calcd: 300.9182, Found: 300.9186; (M <sup>79</sup> Br <sup>81</sup> Br+H <sup>+</sup> ) Calcd: 302.9161, Found: 302.9164	[4]

## Synthesis of 2,5-Dibromohexanediamide

The synthesis of 2,5-Dibromohexanediamide is typically achieved through a multi-step process starting from adipic acid. Historical methods, such as the one developed by W. H. Perkin Jr., involved the conversion of adipic acid to its diacyl chloride, followed by bromination, esterification, and finally amidation.<sup>[4]</sup> A more contemporary and safer protocol, avoiding the use of hazardous solvents like carbon tetrachloride, has been established and is detailed below.<sup>[4]</sup>

### Synthetic Workflow

The modern synthesis of 2,5-Dibromohexanediamide can be visualized as a two-step process from adipic acid.



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